

Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-formylthiazole

Cat. No.: B086583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic protocol for **2-Amino-5-formylthiazole**. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds, namely 2-aminothiazole and its derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

2-Amino-5-formylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a formyl group at the 5-position. The presence of these functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex bioactive molecules.

Molecular Formula: $C_4H_4N_2OS$ Molecular Weight: 128.15 g/mol

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-Amino-5-formylthiazole**. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data of **2-Amino-5-formylthiazole**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~9.8	Singlet	1H	-CHO
~8.0	Singlet	1H	Thiazole-H4
~7.5	Broad Singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Amino-5-formylthiazole**

Chemical Shift (δ) (ppm)	Assignment
~185	C=O (aldehyde)
~170	C2 (Thiazole)
~150	C4 (Thiazole)
~130	C5 (Thiazole)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data of **2-Amino-5-formylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amino group)
3100-3000	Medium	C-H stretch (thiazole ring)
1680-1660	Strong	C=O stretch (aldehyde)
1620-1580	Medium	C=N stretch (thiazole ring)
1550-1500	Medium	N-H bend (amino group)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data of **2-Amino-5-formylthiazole**

m/z	Interpretation
128	[M] ⁺ (Molecular Ion)

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of **2-Amino-5-formylthiazole** based on the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α -halocarbonyl compound with a thiourea derivative. For the synthesis of the target molecule, a suitable α -halo- β -oxoaldehyde or its synthetic equivalent would be required.

Materials:

- α -halo- β -oxoaldehyde (e.g., 2-bromo-3-oxopropanal) or a suitable precursor
- Thiourea
- Ethanol
- Sodium bicarbonate (or other suitable base)

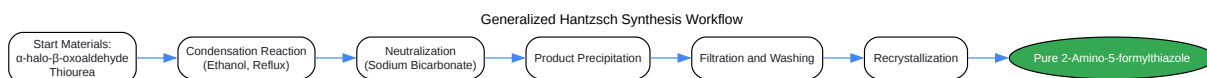
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
- **Addition of Carbonyl Compound:** To the stirred solution, add the α -halo- β -oxoaldehyde (1 equivalent) portion-wise at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Neutralization and Precipitation:** After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **2-Amino-5-formylthiazole**.
- **Characterization:** Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined above (NMR, IR, and Mass Spec).

Visualizations

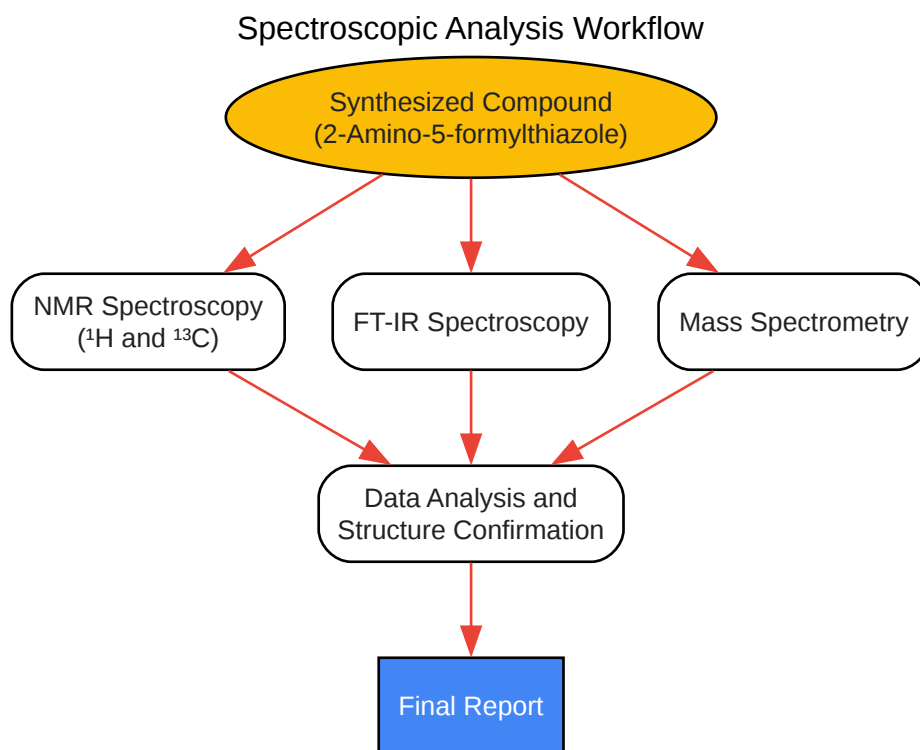
The following diagrams illustrate the chemical structure, a generalized synthetic workflow, and the analytical workflow for **2-Amino-5-formylthiazole**.

Caption: Chemical structure and key atoms of **2-Amino-5-formylthiazole**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Hantzsch synthesis of **2-Amino-5-formylthiazole**.



[Click to download full resolution via product page](#)

Caption: Typical workflow for the spectroscopic analysis and characterization of the synthesized compound.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole\]](https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com